Cas no 2172260-69-2 (5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonamide)
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonamide
- 2172260-69-2
- EN300-1653529
-
- Inchi: 1S/C5H7BrN4O2S/c6-4-8-9-5(13(7,11)12)10(4)3-1-2-3/h3H,1-2H2,(H2,7,11,12)
- InChI Key: DXXHEPXDVNWDQT-UHFFFAOYSA-N
- SMILES: BrC1=NN=C(N1C1CC1)S(N)(=O)=O
Computed Properties
- Exact Mass: 265.94731g/mol
- Monoisotopic Mass: 265.94731g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 99.2Ų
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1653529-50mg |
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonamide |
2172260-69-2 | 50mg |
$888.0 | 2023-09-21 | ||
| Enamine | EN300-1653529-100mg |
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonamide |
2172260-69-2 | 100mg |
$930.0 | 2023-09-21 | ||
| Enamine | EN300-1653529-250mg |
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonamide |
2172260-69-2 | 250mg |
$972.0 | 2023-09-21 | ||
| Enamine | EN300-1653529-500mg |
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonamide |
2172260-69-2 | 500mg |
$1014.0 | 2023-09-21 | ||
| Enamine | EN300-1653529-1000mg |
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonamide |
2172260-69-2 | 1000mg |
$1057.0 | 2023-09-21 | ||
| Enamine | EN300-1653529-2500mg |
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonamide |
2172260-69-2 | 2500mg |
$2071.0 | 2023-09-21 | ||
| Enamine | EN300-1653529-5000mg |
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonamide |
2172260-69-2 | 5000mg |
$3065.0 | 2023-09-21 | ||
| Enamine | EN300-1653529-10000mg |
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonamide |
2172260-69-2 | 10000mg |
$4545.0 | 2023-09-21 | ||
| Enamine | EN300-1653529-1.0g |
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonamide |
2172260-69-2 | 1g |
$0.0 | 2023-06-07 |
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonamide Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonamide
Professional Introduction to 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonamide (CAS No. 2172260-69-2)
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2172260-69-2, belongs to the triazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities. The presence of both bromine and cyclopropyl substituents in its molecular structure imparts unique properties that make it a valuable candidate for further exploration in medicinal chemistry.
The molecular structure of 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonamide consists of a triazole ring system functionalized with a sulfonamide group at the 3-position and a bromine atom at the 5-position. The cyclopropyl group at the 4-position adds an additional layer of complexity, influencing both the electronic and steric properties of the molecule. This combination of substituents makes it an intriguing subject for synthetic chemists and pharmacologists alike.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. Triazole derivatives, in particular, have shown promise in various pharmacological contexts, including antimicrobial, antiviral, and anti-inflammatory activities. The sulfonamide moiety is well-known for its ability to enhance binding affinity to biological targets, making it a common feature in drug design.
Current research in the field of medicinal chemistry has highlighted the importance of structural diversity in drug discovery. The compound 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonamide exemplifies this principle by incorporating multiple functional groups that can interact with biological systems in unique ways. The bromine atom, for instance, can participate in halogen bonding interactions, which are increasingly recognized as important for drug-receptor binding.
One of the most compelling aspects of this compound is its potential as a lead molecule for the development of new drugs. The combination of a brominated triazole ring and a sulfonamide group suggests that it may have broad-spectrum activity against various pathogens or diseases. Preliminary studies have indicated that such derivatives can exhibit inhibitory effects on enzymes and receptors involved in pathogenic processes.
The cyclopropyl group in the molecular structure of 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonamide also plays a crucial role in determining its pharmacological properties. Cyclopropyl-substituted compounds are known to exhibit enhanced metabolic stability and improved oral bioavailability, which are critical factors for drug efficacy. This feature makes it particularly attractive for further development as a potential therapeutic agent.
In addition to its structural features, the compound's chemical properties make it suitable for various synthetic applications. The presence of both bromine and sulfonamide functionalities allows for further derivatization through cross-coupling reactions and nucleophilic substitutions. These reactions can be tailored to produce a library of analogs with modified biological activities.
The sulfonamide group at the 3-position of the triazole ring is particularly noteworthy for its role in modulating biological activity. Sulfonamides are known to interact with biological targets through hydrogen bonding and electrostatic interactions, making them effective scaffolds for drug design. The specific positioning of this group in 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonamide ensures optimal interaction with potential receptors or enzymes.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of novel compounds with greater accuracy. These tools have been instrumental in guiding the design and optimization of molecules like 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonamide. By leveraging computational methods, scientists can identify promising candidates for experimental validation more efficiently than ever before.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yields and purity. The introduction of the bromine atom at the 5-position typically involves halogenation reactions under controlled conditions. Similarly, the incorporation of the cyclopropyl group often requires protection-deprotection strategies to prevent unwanted side reactions.
In conclusion, 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonamide (CAS No. 2172260-69-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and favorable chemical properties make it an attractive lead molecule for developing new therapeutic agents. As research continues to uncover new applications for heterocyclic compounds like this one, it is likely that additional insights into its potential will emerge.
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